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molecular formula C5H6ClN3 B183561 6-Chloro-N-methylpyrimidin-4-amine CAS No. 65766-32-7

6-Chloro-N-methylpyrimidin-4-amine

Cat. No. B183561
M. Wt: 143.57 g/mol
InChI Key: WZVLJUBTIWFTIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08178557B2

Procedure details

To an ice-bath cooled solution of 4,6-dichloropyrimidine (3 g, 20 mmol) in THF (5 mL), NEt3 (5.6 mL, 40 mmol) was added followed by slow addition of N-methylamine (2 M in THF, 10 mL, 20 mmol). The mixture was warmed to RT and stirred overnight. The mixture was concentrated in-vacuo, the residue suspended in Et2O and solid collected to give the title compound as a white solid.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
5.6 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[C:6]([Cl:8])[N:5]=[CH:4][N:3]=1.C[CH2:10][N:11](CC)CC.CN>C1COCC1>[Cl:8][C:6]1[N:5]=[CH:4][N:3]=[C:2]([NH:11][CH3:10])[CH:7]=1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
ClC1=NC=NC(=C1)Cl
Name
Quantity
5.6 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
CN

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in-vacuo
CUSTOM
Type
CUSTOM
Details
solid collected

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=CC(=NC=N1)NC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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